molecular formula C14H17N3O3 B505943 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide CAS No. 666212-82-4

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide

Cat. No.: B505943
CAS No.: 666212-82-4
M. Wt: 275.3g/mol
InChI Key: DQDYLWCDTXADSX-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide is a chemical compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl, dimethyl, and methoxyacetamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and is heated at 50°C with stirring for 3 hours, resulting in an orange solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For instance, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a ligand for various biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-aminoantipyrine: A precursor in the synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide, known for its analgesic and anti-inflammatory properties.

    Benzoylisothiocyanate: Another precursor used in the synthesis, known for its reactivity with amines to form thiourea derivatives.

    N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: A structurally similar compound with potential biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its methoxyacetamide group differentiates it from other similar compounds, potentially enhancing its solubility and reactivity in various applications.

Properties

CAS No.

666212-82-4

Molecular Formula

C14H17N3O3

Molecular Weight

275.3g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide

InChI

InChI=1S/C14H17N3O3/c1-10-13(15-12(18)9-20-3)14(19)17(16(10)2)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,15,18)

InChI Key

DQDYLWCDTXADSX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC

Origin of Product

United States

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